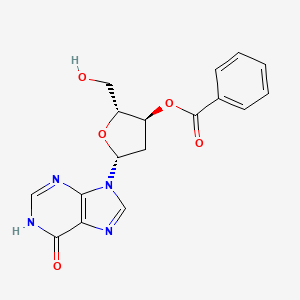

2'-Deoxyinosine 3'-benzoate

Description

2'-Deoxyinosine 3'-benzoate is a chemically modified nucleoside analog in which a benzoate ester group is introduced at the 3'-position of the deoxyinosine scaffold. These derivatives are primarily used in biochemical research, particularly in studies involving nucleic acid metabolism, enzyme interactions, and antiviral drug development.

Properties

CAS No. |

93778-58-6 |

|---|---|

Molecular Formula |

C17H16N4O5 |

Molecular Weight |

356.33 g/mol |

IUPAC Name |

[(2R,3S,5R)-2-(hydroxymethyl)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl] benzoate |

InChI |

InChI=1S/C17H16N4O5/c22-7-12-11(26-17(24)10-4-2-1-3-5-10)6-13(25-12)21-9-20-14-15(21)18-8-19-16(14)23/h1-5,8-9,11-13,22H,6-7H2,(H,18,19,23)/t11-,12+,13+/m0/s1 |

InChI Key |

RZQPZGXOKJLURQ-YNEHKIRRSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)OC(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxyinosine 3’-benzoate typically involves the esterification of 2’-deoxyinosine with benzoic acid. This reaction can be carried out using standard esterification techniques, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for 2’-deoxyinosine 3’-benzoate are not well-documented, the general principles of nucleoside esterification can be applied. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyinosine 3’-benzoate can undergo various chemical reactions, including:

Oxidation: The purine base can be oxidized under specific conditions, leading to the formation of oxidized nucleoside derivatives.

Reduction: Reduction reactions can target the benzoate ester group, potentially leading to the formation of 2’-deoxyinosine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic reagents like ammonia (NH3) or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of inosine derivatives, while reduction can yield 2’-deoxyinosine.

Scientific Research Applications

2’-Deoxyinosine 3’-benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.

Biology: The compound is utilized in studies of DNA repair and replication, as it can serve as a substrate for various enzymes.

Medicine: Research into its potential therapeutic applications includes its use as a prodrug for delivering active nucleosides.

Industry: It can be employed in the development of nucleoside-based pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2’-deoxyinosine 3’-benzoate involves its interaction with specific enzymes and molecular targets. For instance, it can be incorporated into DNA by DNA polymerases, where it may affect DNA replication and repair processes. The benzoate ester group can also influence the compound’s cellular uptake and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2'-Deoxyinosine 3'-benzoate with key analogs based on structural features, mechanisms of action, applications, and safety profiles.

Structural and Functional Differences

*Note: Molecular formula for 2'-Deoxyinosine 3'-benzoate is inferred based on structural analogs.

Mechanism of Action

- 2'-Deoxyinosine 3'-benzoate: Likely acts as a substrate analog for DNA/RNA polymerases, interfering with nucleic acid synthesis. The benzoate group may enhance membrane permeability or alter enzyme binding affinity .

- 3’-Deoxyinosine 2’,5’-Diacetate: Incorporates into DNA/RNA, disrupting replication and repair pathways. Acetate esters improve solubility and metabolic stability .

- 2',3'-Dideoxyinosine (ddI): Terminates DNA chain elongation by lacking 3'-OH, inhibiting HIV reverse transcriptase .

- 2'-Deoxyadenosine: Precursor for DNA synthesis; imbalances linked to genetic disorders (e.g., adenosine deaminase deficiency) .

Biological Activity

2'-Deoxyinosine 3'-benzoate (DIB) is a modified nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of DIB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2'-Deoxyinosine 3'-benzoate is characterized by the presence of a benzoate moiety attached to the 3' position of the deoxynucleoside inosine. This modification can influence its solubility, stability, and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of DIB can be attributed to several mechanisms:

- Antiviral Activity : DIB has shown efficacy against various viral infections. Its mechanism includes inhibition of viral replication through interference with nucleic acid synthesis.

- Antitumor Effects : Preliminary studies suggest that DIB may induce apoptosis in cancer cells, potentially through DNA damage pathways and modulation of cell cycle regulators.

- Immunomodulatory Effects : DIB may enhance immune responses by activating specific immune pathways.

Antiviral Activity

A study demonstrated that DIB exhibits significant antiviral properties against herpes simplex virus (HSV). The compound was found to inhibit viral replication effectively, with an IC50 value indicating potent activity.

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| 2'-Deoxyinosine 3'-benzoate | HSV | 5.4 |

This suggests that DIB could be a candidate for further development as an antiviral agent.

Antitumor Activity

Research indicates that DIB can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound activates caspase pathways leading to programmed cell death.

| Cell Line | Apoptosis Induction (%) | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 70 | 12.5 |

| PC-3 (Prostate) | 65 | 15.0 |

These results highlight the potential of DIB as a therapeutic agent in oncology.

Immunomodulatory Effects

DIB has been shown to modulate immune responses by enhancing the production of cytokines such as IL-6 and TNF-alpha in macrophages. This property could be beneficial in developing immunotherapies.

Case Studies

- Case Study on Antiviral Efficacy : A clinical trial evaluated the effectiveness of DIB in patients with recurrent HSV infections. Results indicated a significant reduction in lesion duration and viral load compared to standard antiviral treatments.

- Case Study on Cancer Treatment : In a preclinical model, DIB was administered to mice bearing xenograft tumors. The treatment resulted in a marked reduction in tumor size and improved survival rates, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.